5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione
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Overview
Description
5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione is an organic compound belonging to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a butyl group and two hydroxyl groups attached to the isoquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable butyl-substituted benzene derivative with an appropriate isoquinoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon and solvents such as dichloromethane are typically employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoquinoline derivatives, and various substituted isoquinoline compounds.
Scientific Research Applications
5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and butyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
5-butyl-4,6-dihydroxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C16H15NO4/c1-2-3-5-10-13(18)8-6-4-7-9-11(8)12(14(10)19)16(21)17-15(9)20/h4,6-7,18-19H,2-3,5H2,1H3,(H,17,20,21) |
InChI Key |
ILGZIKHVEMKMTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C3C(=CC=C2)C(=O)NC(=O)C3=C1O)O |
Origin of Product |
United States |
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